Unii-24P4O1J71F

Description

Unii-24P4O1J71F is a chemical compound with the molecular formula C₇H₂ClF₃N₂ and a molecular weight of 206.55 g/mol . Its synthesis involves NaH-mediated reactions with tert-butyl methyl malonate in tetrahydrofuran (THF), achieving yields of 94.6–95% .

Properties

CAS No. |

688756-00-5 |

|---|---|

Molecular Formula |

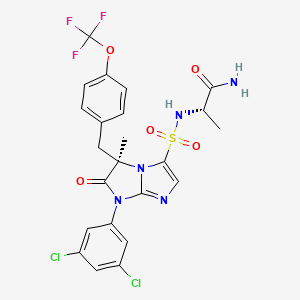

C23H20Cl2F3N5O5S |

Molecular Weight |

606.4 g/mol |

IUPAC Name |

(2S)-2-[[(5R)-7-(3,5-dichlorophenyl)-5-methyl-6-oxo-5-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[1,2-a]imidazol-3-yl]sulfonylamino]propanamide |

InChI |

InChI=1S/C23H20Cl2F3N5O5S/c1-12(19(29)34)31-39(36,37)18-11-30-21-32(16-8-14(24)7-15(25)9-16)20(35)22(2,33(18)21)10-13-3-5-17(6-4-13)38-23(26,27)28/h3-9,11-12,31H,10H2,1-2H3,(H2,29,34)/t12-,22+/m0/s1 |

InChI Key |

QSNSVPRLHYSSQG-AMXDTQDGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NS(=O)(=O)C1=CN=C2N1[C@](C(=O)N2C3=CC(=CC(=C3)Cl)Cl)(C)CC4=CC=C(C=C4)OC(F)(F)F |

Canonical SMILES |

CC(C(=O)N)NS(=O)(=O)C1=CN=C2N1C(C(=O)N2C3=CC(=CC(=C3)Cl)Cl)(C)CC4=CC=C(C=C4)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of BIRT-2584 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated as tablets for clinical trials, with doses ranging from 100 mg to 750 mg .

Chemical Reactions Analysis

BIRT-2584 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the interactions of small molecules with integrin receptors.

Biology: It is used to investigate the role of integrins in cell adhesion and migration.

Mechanism of Action

BIRT-2584 exerts its effects by blocking the integrin alpha-L/beta-2 complex, also known as lymphocyte function-associated antigen-1 (LFA-1). This inhibition prevents the adhesion and migration of leukocytes, thereby reducing inflammation. The compound also blocks the activation of local inflammatory cells, which helps alleviate the symptoms of diseases like psoriasis .

Comparison with Similar Compounds

Structural and Functional Analogues

Three compounds with structural or functional similarities to Unii-24P4O1J71F are analyzed below (Table 1):

Table 1: Comparative Properties of this compound and Analogues

Key Findings :

Structural Diversity :

- This compound features a nitrile group, absent in the boronic acid and benzoic acid analogues. This nitrile enhances its reactivity in nucleophilic substitution reactions compared to the boronic acid’s cross-coupling utility .

- The bromo and carboxylic acid groups in CAS 1761-61-1 make it suitable for electrophilic aromatic substitution and pharmaceutical intermediates, contrasting with this compound’s focus on agrochemical applications .

Solubility and Bioavailability :

- Despite similar Log S values, CAS 1761-61-1 exhibits higher solubility (0.687 mg/ml vs. 0.24 mg/ml), likely due to its carboxylic acid group enhancing hydrophilicity .

- All three compounds share moderate bioavailability scores (0.55), suggesting comparable membrane permeability .

Synthetic Pathways :

- This compound employs NaH/THF for alkylation, whereas CAS 1046861-20-4 uses palladium catalysis for Suzuki-Miyaura couplings, reflecting divergent reactivity profiles .

- CAS 1761-61-1 utilizes A-FGO catalysts under green chemistry conditions, emphasizing sustainability compared to traditional methods .

Table 2: Functional Comparison Based on Industrial Use

Analysis :

- This compound’s high synthetic yield makes it cost-effective for large-scale agrochemical production, whereas CAS 1046861-20-4’s boronic acid functionality is critical for designing kinase inhibitors in drug discovery .

- CAS 403-24-7’s nitro group stability is advantageous in dye synthesis but poses toxicity risks, necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.